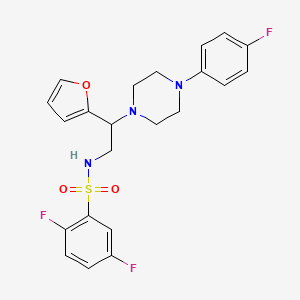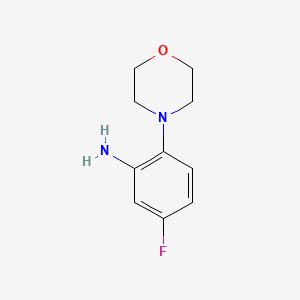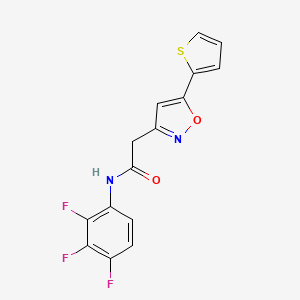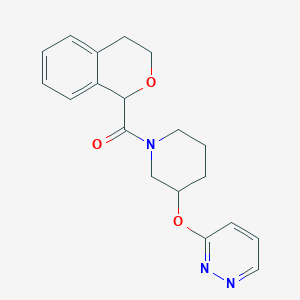![molecular formula C19H20N4O3S2 B3000537 N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-49-2](/img/structure/B3000537.png)
N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, as described in the first paper, involves initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes to yield 2,6-dibenzylidene-3-methylcyclohexanone. This compound serves as a precursor for further chemical transformations leading to the target compounds with potential antimicrobial activities . The second paper outlines the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole through the reaction of isonicotinic acid, 4-methyl benzene-1,2-diamine, and polyphosphoric acid. Subsequent reactions with mesitylene sulfonyl chloride and different substituted benzoyl chlorides/benzenesulfonyl chlorides lead to the formation of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides, which exhibit cytotoxic effects on various cancer cell lines .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for their biological activity. In the third paper, the stereochemistry of the tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles and their derivatives was elucidated using NMR spectra and single crystal structures. The stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes led to the formation of isomeric tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which could be further modified to dihydrobenzo[d]pyrrolo[2,1-b]thiazoles and benzo[d]pyrrolo[2,1-b]thiazoles through controlled reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their complexity and specificity. The first paper does not provide detailed reaction mechanisms but indicates that the synthesized compounds were obtained through a series of reactions starting from 2-methyl-cyclohexanone . The second paper provides a more detailed description of the reactions, including the use of mesitylene sulfonyl chloride and the reduction of imino ylides with sodium borohydride . The third paper discusses the stepwise cycloaddition reactions and the selective preparation of dihydrobenzo[d]pyrrolo[2,1-b]thiazoles, highlighting the importance of reaction conditions in determining the final product .
Physical and Chemical Properties Analysis
While the papers provided do not give extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial and cytotoxic activities suggest that these compounds have significant biological relevance. The first paper reports on the antimicrobial activities of the synthesized compounds , and the second paper discusses the cytotoxic effects of the THP derivatives on breast cancer cells . The third paper does not explicitly discuss the physical and chemical properties but implies that the stereochemistry of the compounds is an important factor in their reactivity .
科学的研究の応用
Synthesis and Microbial Studies
A study by Patel and Agravat (2007) involved synthesizing derivatives of benzothiazole, including structures related to N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide, for evaluating their antibacterial and antifungal activities (Patel & Agravat, 2007).
Inhibitory Activity in Biochemical Assays
Krishnaiah et al. (2012) synthesized a series of benzothiazole derivatives to evaluate their inhibitory activity against ALK5 in enzyme and cell-based luciferase reporter assays (Krishnaiah et al., 2012).
Potential COVID-19 Inhibitors
Alghamdi et al. (2023) designed, synthesized, and characterized a series of N-aminothiazole-hydrazineethyl-pyridines for potential use as COVID-19 inhibitors. Their research included molecular docking and dynamic simulation targeting the SARS-CoV-2 main protease (Alghamdi et al., 2023).
Anticancer Activity
Gomha et al. (2015) synthesized arylazothiazoles and thiadiazoles using a novel catalyst and evaluated their anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Synthesis and Antimicrobial Activity
Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of benzothiazole and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).
Analgesic and Antiproliferative Activity
Raj et al. (2007) prepared benzohydrazide derivatives and evaluated them for analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Antimicrobial Evaluation of Heterocyclic Compounds
Sarshira et al. (2016) synthesized different heterocyclic compounds from salicylic acid hydrazide and evaluated their antimicrobial activities (Sarshira et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-4-9-16-17(12-13)27-19(20-16)22-21-18(24)14-5-7-15(8-6-14)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGEYWRKVDIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)
![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)
![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)
![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)





![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)